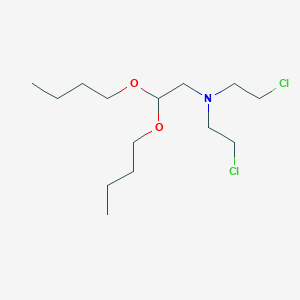

Methyl 15-hydroxypentadecanoate

概要

説明

Methyl 15-hydroxypentadecanoate is a compound of interest in various chemical and biochemical contexts. It is synthesized and evaluated for different applications, particularly in the field of organic chemistry and biochemistry.

Synthesis Analysis

The synthesis of Methyl 15-hydroxypentadecanoate has been explored through various methods. Nesmeyanov et al. (1960) synthesized 15-hydroxypentadecanoic acid using routes from tetrachloroheptane and tetrachlorononane (Nesmeyanov et al., 1960). Another synthesis method involves using tosylate ester and achieving a radiolabeling yield of 55-60% (Tu et al., 2010). Zakharkin and Pryanishnikov (1982) proposed a simple method for obtaining 15-hydroxypentadecanoic acid from 10-undecenoic acid (Zakharkin & Pryanishnikov, 1982).

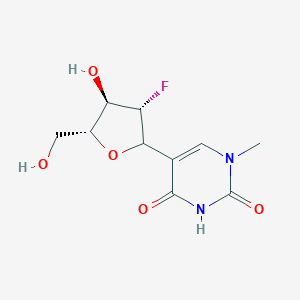

Molecular Structure Analysis

The molecular structure of Methyl 15-hydroxypentadecanoate can be analyzed through various spectroscopic techniques. Tulloch (1978) conducted Carbon-13 NMR spectra of methyl hydroxyoctadecanoates to determine chemical shifts and understand the molecular structure (Tulloch, 1978).

Chemical Reactions and Properties

Chemical reactions involving Methyl 15-hydroxypentadecanoate include its conversion into various derivatives. Studies have shown its transformation into cyclopentadecanolide (Yang, 2011) and reactions with nitrite ions under acidic conditions (Napolitano et al., 2002).

Physical Properties Analysis

The physical properties of Methyl 15-hydroxypentadecanoate include melting points, refractive indices, and surface tensions. Gupta and Peters (1969) studied the physical properties of C15-ω-alicyclic and acyclic acids, providing insights into the behavior of compounds like Methyl 15-hydroxypentadecanoate (Gupta & Peters, 1969).

Chemical Properties Analysis

The chemical properties of Methyl 15-hydroxypentadecanoate can be understood through its oxidation reactions and its interaction with other chemicals. Pastorova et al. (1997) analyzed oxidized diterpenoid acids, which can offer insights into the behavior of similar compounds (Pastorova et al., 1997).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Methyl 15-hydroxypentadecanoate is used as a raw material for the macrolactonization process to synthesize cyclopentadecanolide . This compound is a high value-added musk .

Methods of Application or Experimental Procedures

The KF-La/γ-Al2O3 catalyst was prepared from a highly basic mesoporous framework using a mild method . The morphology and structure of the prepared catalysts were characterized using XRD, TG-DTG, SEM, EDX, TEM, BET, and CO2-TPD . The catalyst’s pore size main distribution ranges between 10 and 30 nm, and the maximum CO2 desorption temperature is 715°C when the La loading is 25% .

Results or Outcomes

The yield of cyclopentadecanolide obtained at 0.5 g KF-25La/γ-Al2O3 catalyst and a reaction temperature of 190°C for 7 hours was 58.50%, and the content after reactive distillation is 98.8% . The KF-La/γ-Al2O3 catalyst has a larger pore size and basic strength, which is more conducive to the macrolactonization of long-chain hydroxy ester .

Safety And Hazards

将来の方向性

Methyl 15-hydroxypentadecanoate is used in the synthesis of cyclopentadecanolide, an important macrocyclic musk widely used in perfumes, cosmetics, food, and medicals . The use of solid acids such as zeolites in the macrolactonization of ω-hydroxyalkanoic acid is environmentally friendly as they can be reused and are thermally stable .

特性

IUPAC Name |

methyl 15-hydroxypentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCYAHKAJFZVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393044 | |

| Record name | methyl 15-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 15-hydroxypentadecanoate | |

CAS RN |

76529-42-5 | |

| Record name | methyl 15-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)

![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)

![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)

![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)